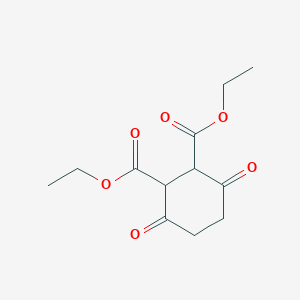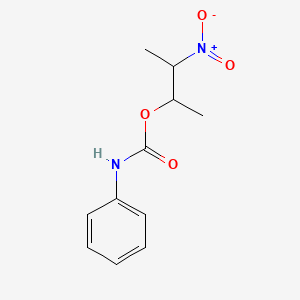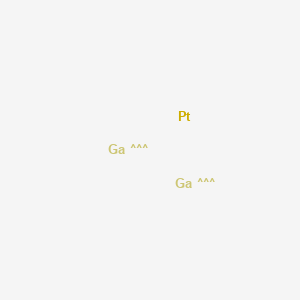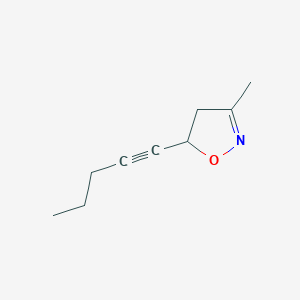
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O6. It is a diester derivative of cyclohexane, featuring two ester groups and two ketone functionalities. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate typically involves the esterification of 3,6-dioxocyclohexane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3,6-dioxocyclohexane-1,2-dicarboxylic acid+2C2H5OHH2SO4Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction under milder conditions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: 3,6-dioxocyclohexane-1,2-dicarboxylic acid.
Reduction: Diethyl 3,6-dihydroxycyclohexane-1,2-dicarboxylate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of carboxylic acids and alcohols. This reaction is facilitated by the presence of catalytic residues in the active site of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: This compound has a similar structure but with methyl ester groups and different positions of the ketone functionalities.
Diethyl 2-phenyl-4,6-dioxocyclohexane-1,3-dicarboxylate: This compound features a phenyl group and different positions of the ester and ketone groups.
Uniqueness
Diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
10357-47-8 |
|---|---|
Fórmula molecular |
C12H16O6 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
diethyl 3,6-dioxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O6/c1-3-17-11(15)9-7(13)5-6-8(14)10(9)12(16)18-4-2/h9-10H,3-6H2,1-2H3 |
Clave InChI |
NNYLRCBRZPNSPO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C(=O)CCC1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)

![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
![Butyl 2-{[(2-methoxy-5-methylphenyl)carbamoyl]oxy}propanoate](/img/structure/B14724145.png)


![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)



![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)


